molecular formula C8H6N4 B3323553 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1638771-53-5

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B3323553
CAS No.: 1638771-53-5
M. Wt: 158.16 g/mol
InChI Key: MMFVTKSJDHHLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1638771-53-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and antimicrobial drug discovery . This chemical scaffold, with the molecular formula C 8 H 6 N 4 and a molecular weight of 158.16 g/mol , serves as a critical building block for the development of novel therapeutic agents. Its core structure features an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring, creating a versatile platform for site-selective modification to direct and regulate biological activity and physical properties . The compound's structural resemblance to purine nucleotides (7-deazapurines) allows it to mimic natural metabolites, making it a valuable template for designing enzyme inhibitors . This pyrrolo[2,3-d]pyrimidine derivative demonstrates broad-spectrum bioactivity and is particularly prominent in the development of antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Researchers utilize this scaffold to create compounds with antibacterial, antifungal, and antiviral properties . Beyond its antimicrobial applications, the pyrrolo[2,3-d]pyrimidine core serves as a potent scaffold for designing protein kinase inhibitors . Specific derivatives have shown remarkable inhibitory activity against p21-activated kinase 4 (PAK4), a serine/threonine protein kinase closely associated with various cancers, including breast, pancreatic, and gastric cancers . These inhibitors function as ATP-competitive compounds, binding effectively to the kinase domain and disrupting signaling pathways involved in cell growth and proliferation . Key Research Applications: • Antimicrobial agent development targeting resistant pathogens • PAK4 kinase inhibition for cancer research • Structural scaffold for synthetic methodology studies • Intermediate for further functionalization and derivatization Product Note: This product is intended for research purposes only and is not for human diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-2-6-7(3-9)10-4-11-8(6)12-5/h2,4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFVTKSJDHHLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213403
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-53-5
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4,6-dichloropyrimidine with ethyl N-allylglycinate followed by cyclization can yield the desired compound . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Overview

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the pyrrolo-pyrimidine family, which is recognized for diverse biological activities. The unique structural features of this compound contribute to its reactivity and biological interactions, making it a subject of extensive research.

Medicinal Chemistry

This compound has garnered attention as a potential kinase inhibitor , particularly targeting protein kinases involved in cancer progression. Studies indicate that this compound can inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

  • Mechanism of Action : The compound acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), influencing various signaling pathways associated with cell survival and apoptosis. It has been shown to up-regulate pro-apoptotic factors while down-regulating anti-apoptotic proteins.

Biological Research

The compound is utilized in studies examining cell signaling pathways due to its ability to interact with various biological targets. Its binding affinity to protein kinases has been explored through molecular docking studies, confirming its potential as a therapeutic agent against cancers characterized by aberrant kinase activity.

Material Science

The unique structural properties of this compound also lend it applications in material science, particularly in developing novel materials with specific electronic and optical properties.

Inhibition of Folate Receptors

Research has demonstrated that analogues of this compound exhibit selective inhibition of folate receptor-expressing cells, with IC50 values below 1 nM. This selectivity suggests potential for targeted delivery systems in cancer therapy.

Antitumor Efficacy in Animal Models

In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors have shown that derivatives of this compound exhibit significant antitumor efficacy. These findings reinforce its potential clinical applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Copper-Catalyzed Coupling Reactions : These reactions allow for the introduction of various substituents on the pyrimidine ring to enhance biological activity.
Synthesis Method Description
Copper-Catalyzed CouplingIntroduces varied substituents for enhanced activity
Alkylation/AcylationModifies nitrogen atoms in the rings

Mechanism of Action

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth, proliferation, and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns in Pyrrolo[2,3-d]pyrimidine Derivatives

The structural diversity of pyrrolo[2,3-d]pyrimidines arises from variations in substituent positions and functional groups. Key analogs include:

  • 2,4,6-Trisubstituted Pyrrolo[2,3-d]pyrimidine (Figure 10A) : Substitutions at positions 2, 4, and 6 introduce diverse electronic profiles. For example, bulky substituents at position 2 can hinder enzymatic binding, while electron-withdrawing groups at position 4 (e.g., carbonitrile) enhance reactivity .
  • 4,5,6-Trisubstituted Analogs (Figure 10C) : Substitutions at positions 5 and 6 (e.g., methyl, aryl) alter planarity and solubility. Compared to 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, these analogs exhibit reduced polarity due to the absence of a carbonitrile group .
  • PP-13 (Ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl) benzoate): This derivative features a benzylamino group at position 4 and a methyl group at position 5. The benzylamino moiety enhances cytotoxicity in non-small cell lung cancer (NSCLC) cells, but its bulkiness reduces solubility compared to the carbonitrile-substituted compound .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties
This compound 6-methyl, 4-carbonitrile High polarity, moderate steric hindrance
PP-13 6-methyl, 4-benzylamino High cytotoxicity, low solubility
4-Amino-6-methylmercapto-5-cyan-7H-pyrrolo[2,3-d]pyrimidine 6-methylthio, 5-carbonitrile Enhanced electron-withdrawing effects, sulfur-mediated interactions

Core Structure Modifications: Pyrrolo vs. Furo/Thieno/Pyrano Analogs

Furo[2,3-d]pyrimidine Derivatives (Figure 17)

Furopyrimidines replace the pyrrole ring with a furan moiety, introducing an oxygen atom. This reduces basicity and alters hydrogen-bonding capacity. For instance, 4-amino-5-methylfuro[2,3-d]pyrimidine (Figure 17A) lacks the nitrogen-rich environment of pyrrolopyrimidines, diminishing interactions with ATP-binding pockets in kinases .

Thieno[2,3-d]pyrimidine Derivatives (Figure 12)

For example, 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A) exhibits improved membrane permeability but reduced metabolic stability compared to the carbonitrile-substituted pyrrolo analog .

Pyrano[2,3-d]pyrimidine Derivatives

Pyranopyrimidines feature an oxygen-containing pyran ring, as seen in 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The dihydropyran ring introduces conformational rigidity and increased solubility, but the absence of a pyrrole nitrogen limits metal coordination capabilities .

Anticancer Activity

  • This compound : Preliminary studies suggest moderate inhibition of EGFR (epidermal growth factor receptor) due to the carbonitrile group’s ability to mimic ATP’s phosphate moiety. However, its activity is lower than PP-13, which shows potent apoptosis induction in H358 NSCLC cells (49% apoptosis at 2.5 µmol.L⁻¹) .
  • Thieno and Furo Analogs: These compounds exhibit broader kinase inhibition profiles but suffer from off-target effects. For example, 4-anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12D) inhibits VEGFR-2 with IC₅₀ = 12 nM but shows hepatotoxicity .

Physicochemical Properties

  • Solubility : The carbonitrile group in this compound improves aqueous solubility (logP ≈ 1.8) compared to PP-13 (logP ≈ 3.5) .
  • Stability : Methylthio-substituted analogs (e.g., ) demonstrate higher oxidative stability due to sulfur’s electron-donating effects, whereas the methyl group in the target compound offers metabolic resistance to demethylation.

Biological Activity

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings on its biological activity, including its potential as an inhibitor in various biochemical pathways and its cytotoxic effects against cancer cell lines.

Chemical Structure and Synthesis

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves nucleophilic substitutions and coupling reactions that yield derivatives with enhanced biological properties. For instance, studies have shown that modifications at specific positions of the pyrimidine ring can significantly influence the compound's activity against different enzymes and cancer cell lines .

1. Kinase Inhibition

This compound has been investigated for its inhibitory effects on several kinases:

  • RET Kinase : Inhibitory assays demonstrated that derivatives of this compound can effectively inhibit RET kinase activity, with some compounds showing IC50 values in the low nanomolar range (0.076 to 0.127 µM) .
  • CDK2 and TRKA : Further studies indicated that certain derivatives exhibited substantial inhibition against CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Lung Carcinoma : Compounds derived from this structure showed significant growth inhibition against lung carcinoma cell lines (GI % = 71.8 for HOP-92 and 66.12 for NCI-H460) .
  • Renal Carcinoma : The compound demonstrated notable cytotoxicity against renal carcinoma cell line RFX 393, with GI % values exceeding 84% for several derivatives .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, forming critical hydrogen bonds that stabilize the interaction .
  • Cell Cycle Arrest : Investigations into its effects on the cell cycle revealed significant arrest at the G0–G1 phase in treated cancer cells, indicating a potential mechanism for its cytotoxicity .

Case Studies and Research Findings

A selection of recent studies highlights the biological activities associated with this compound:

StudyTargetIC50 (µM)Observations
RET Kinase0.076 - 0.127Effective inhibition; structure-activity relationship established
CDK2/TRKA0.09 - 1.58Significant inhibition; potential for dual-target therapy
PfCDPK4/PfCDPK10.210 - 0.589Promising activity against malaria-related kinases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via acid-mediated nucleophilic substitution of a chlorinated precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with methylamine. Key steps include refluxing in isopropanol with catalytic HCl (3 drops) for 12–48 hours, followed by precipitation with water and recrystallization from methanol (yields: 16–94%) . Optimization involves adjusting reflux duration, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of the amine nucleophile. For example, using 3 equivalents of methylamine ensures complete substitution .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substitution patterns and aromatic protons (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine derivatives) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
  • IR Spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .

Q. What strategies ensure high purity during synthesis?

  • Methodological Answer :

  • Recrystallization : Use methanol or ethanol-DMF mixtures to remove unreacted starting materials .
  • Chromatography : Employ silica gel column chromatography for intermediates with polar substituents .
  • Precipitation : Adjust pH with NH4OH post-reaction to isolate the product .

Advanced Research Questions

Q. How to design experiments to assess the kinase inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Use purified kinases (e.g., EGFR, CDK2) in ATP-competitive assays with fluorescence-based detection (e.g., ADP-Glo™) .
  • IC50 Determination : Perform dose-response curves (0.1–100 µM) and analyze using nonlinear regression .
  • Structural Analysis : Co-crystallize the compound with target kinases to map binding interactions .

Q. How can substituents be modified to enhance solubility without compromising activity?

  • Methodological Answer :

  • Polar Groups : Introduce hydroxyl or morpholine substituents at the 5-position, as seen in analogs like 5-(1-Methyl-1H-pyrazol-4-yl)-4-morpholinyl derivatives (improves aqueous solubility) .
  • Pro-drug Approach : Convert the nitrile group to a carboxamide, as demonstrated in pyrrolo-pyrimidine derivatives .
  • Solubility Testing : Use shake-flask methods with HPLC quantification in PBS (pH 7.4) .

Q. How to resolve discrepancies in biological activity data arising from different synthetic batches?

  • Methodological Answer :

  • Purity Analysis : Compare HPLC chromatograms (≥95% purity threshold) and HRMS data across batches .
  • Crystallinity Check : Use XRPD to detect polymorphic variations affecting bioavailability .
  • Bioassay Replication : Repeat enzymatic assays with standardized kinase concentrations and buffer conditions .

Q. What in vitro assays are suitable for evaluating interactions with EGFR or CDK2?

  • Methodological Answer :

  • Kinase Inhibition : Use radiometric assays (³³P-ATP incorporation) or fluorescence resonance energy transfer (FRET) .
  • Cell Proliferation : Test in EGFR-dependent cancer lines (e.g., A549) with MTT assays, comparing IC50 values to reference inhibitors like Gefitinib .

Q. How to assess the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .
  • Analytical Monitoring : Track degradation via HPLC-UV and LC-MS to identify hydrolysis or oxidation products .
  • Long-term Stability : Store at –20°C in amber vials with desiccants; reassess every 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.